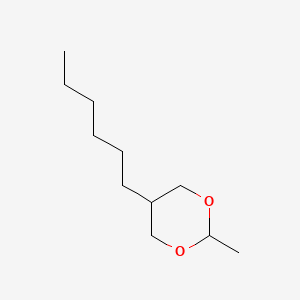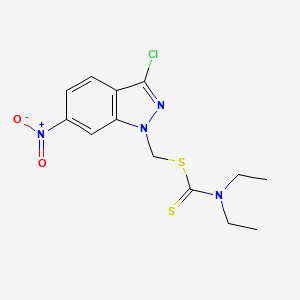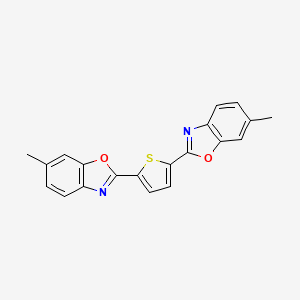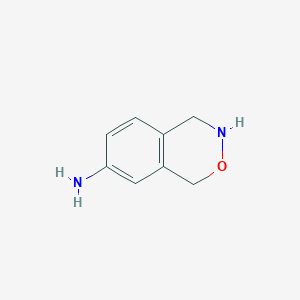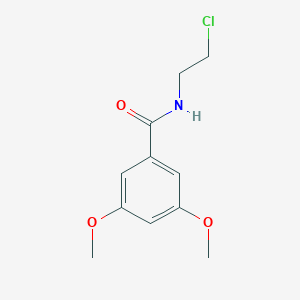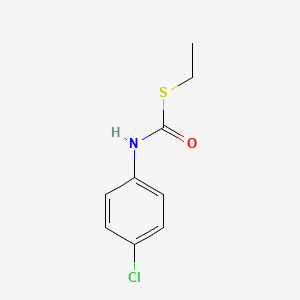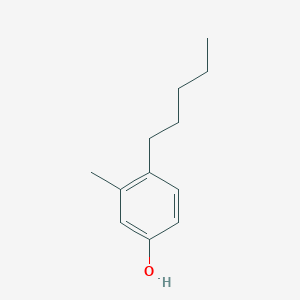
3-Methyl-4-pentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-pentylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic ring substituted with a methyl group at the third position and a pentyl group at the fourth position. This compound is known for its presence in various industrial and environmental contexts, particularly as a component of vehicle emissions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-4-pentylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-methylphenol with pentyl halides under basic conditions. The reaction typically proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of organometallic catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-pentylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid are commonly employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-4-pentylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its effects on murine splenic lymphocyte populations, indicating its potential immunotoxicity
Medicine: Research into its biological effects could lead to insights into its potential therapeutic or toxicological properties.
Industry: It is a component of vehicle emissions and is studied for its environmental impact and potential mitigation strategies
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-pentylphenol involves its interaction with cellular components, leading to oxidative stress. This compound has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular structures and impair immune function . The molecular targets include various enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione peroxidase .
Comparación Con Compuestos Similares
3-Methyl-4-pentylphenol can be compared with other phenolic compounds such as:
4-Pentylphenol: Similar in structure but lacks the methyl group at the third position.
3-Methyl-4-nitrophenol: Contains a nitro group instead of a pentyl group, leading to different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Propiedades
Número CAS |
23595-49-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-methyl-4-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)9-10(11)2/h7-9,13H,3-6H2,1-2H3 |
Clave InChI |
WTSHXGXZNWHRQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


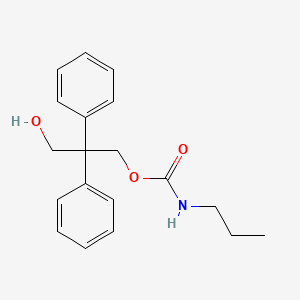
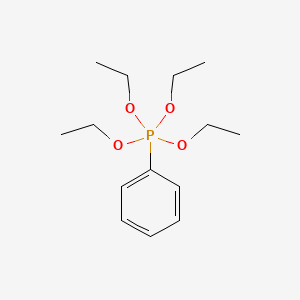
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
